molecular formula C9H11ClN2O2 B1334552 2-Chloro-N-(2-methoxyethyl)nicotinamide CAS No. 547706-95-6

2-Chloro-N-(2-methoxyethyl)nicotinamide

Cat. No.: B1334552
CAS No.: 547706-95-6
M. Wt: 214.65 g/mol
InChI Key: CMFINLXQMMCABB-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-methoxyethyl)nicotinamide is an organic compound with the molecular formula C9H11ClN2O2 It is a derivative of nicotinamide, where the amide nitrogen is substituted with a 2-methoxyethyl group and the pyridine ring is chlorinated at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-methoxyethyl)nicotinamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-methoxyethyl)nicotinamide can undergo several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2-position of the pyridine ring can be substituted by various nucleophiles.

    Oxidation and Reduction:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative of the nicotinamide.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-methylisonicotinamide
  • 6-Chloro-N,N-dimethylnicotinamide
  • 2-Chloro-N-(2-morpholinoethyl)nicotinamide hydrochloride
  • 2-Chloro-N-(2-(dimethylamino)ethyl)nicotinamide hydrochloride

Uniqueness

2-Chloro-N-(2-methoxyethyl)nicotinamide is unique due to the presence of the 2-methoxyethyl group, which can impart different physicochemical properties compared to other nicotinamide derivatives. This structural variation can influence its reactivity, solubility, and potential biological activity .

Properties

IUPAC Name

2-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2/c1-14-6-5-12-9(13)7-3-2-4-11-8(7)10/h2-4H,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMFINLXQMMCABB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=C(N=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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